molecular formula C17H14BrN3O2 B12189678 N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12189678
M. Wt: 372.2 g/mol
InChI Key: IGZWGQGGXPTWIF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the class of oxazolo[4,5-e]pyridine derivatives. . The presence of a bromophenyl group and a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core structure makes this compound particularly interesting for research and development.

Preparation Methods

The synthesis of N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the following steps :

    Starting Materials: The synthesis begins with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.

    Cyclization: These starting materials undergo a cyclization reaction to form the oxazolo[4,5-e]pyridine core.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared with other similar compounds, such as :

    Oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    Bromophenyl Derivatives: Compounds with a bromophenyl group exhibit different reactivity and biological properties depending on the position and nature of the substituents.

    Cyclopenta[b]pyridine Derivatives: These compounds have a similar fused ring system but may have different functional groups, affecting their chemical and biological behavior.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(3-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-5-2-4-10(18)8-11)12-6-3-7-13(12)20-17(14)23-21-9/h2,4-5,8H,3,6-7H2,1H3,(H,19,22)

InChI Key

IGZWGQGGXPTWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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